6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride
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Overview
Description
6-Oxotricyclo[3300~3,7~]octane-2-carbonyl chloride is a chemical compound with the molecular formula C9H9ClO2 It is a derivative of tricyclo[3300~3,7~]octane, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride typically involves the transformation of 6-oxotricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid. One method involves the preparation of 6-isopropylidenetricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid from the dimethylfulvene–ethyl acrylate adduct. This intermediate is then subjected to optical resolution using (+)-1-(2-naphthyl)ethylamine salt, followed by transformation into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carbonyl chloride group.
Tricyclo[3.3.0.0~3,7~]octane derivatives: Various derivatives with different functional groups attached to the tricyclo[3.3.0.0~3,7~]octane core.
Uniqueness
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
82431-43-4 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
6-oxotricyclo[3.3.0.03,7]octane-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)7-3-1-5-4(7)2-6(3)8(5)11/h3-7H,1-2H2 |
InChI Key |
PHIYANSLBSWWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC(C1C3=O)C2C(=O)Cl |
Origin of Product |
United States |
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